5-Cyano-N,N,6-trimethylpicolinamide
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Overview
Description
5-Cyano-N,N,6-trimethylpicolinamide is an organic compound with the molecular formula C10H11N3O It is a derivative of picolinamide, featuring a cyano group at the 5-position and three methyl groups at the N,N, and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-N,N,6-trimethylpicolinamide typically involves the cyanation of a suitable precursor. One common method is the transition metal-catalyzed cyanation of an aryl halide precursor using cyanide sources such as copper(I) cyanide, potassium cyanide, or sodium cyanide . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the cyanide source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer cyanide sources, such as trimethylsilyl cyanide, can also be employed to minimize the risks associated with handling toxic cyanides .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-N,N,6-trimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the cyano group.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted picolinamides with various functional groups.
Scientific Research Applications
5-Cyano-N,N,6-trimethylpicolinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Cyano-N,N,6-trimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2,4-dimethylpyrimidine: Similar structure but with a pyrimidine ring.
5-Cyano-6-phenyl-2,4-disubstituted-pyrimidine: Contains a phenyl group and is used in antitumor research.
N-Cyano sulfonamides: Used for α-cyanation of carbonyl compounds.
Uniqueness
5-Cyano-N,N,6-trimethylpicolinamide is unique due to its specific substitution pattern on the picolinamide ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-cyano-N,N,6-trimethylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-8(6-11)4-5-9(12-7)10(14)13(2)3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFQUKMBSSMKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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